molecular formula C7H16N2 B3042772 1,7-Dimethyl-1,4-diazepane CAS No. 67744-48-3

1,7-Dimethyl-1,4-diazepane

Cat. No.: B3042772
CAS No.: 67744-48-3
M. Wt: 128.22 g/mol
InChI Key: GIMAROBSJRYMIO-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1,4-diazepane (CAS 67744-48-3) is an organic compound with the molecular formula C7H16N2 and a molecular weight of 128.219 g/mol . It belongs to the 1,4-diazepane family, a privileged scaffold in medicinal chemistry known for its significant biological activities. The 1,4-diazepane structure serves as a key template in pharmaceutical research, particularly in the development of novel factor Xa (fXa) inhibitors . These inhibitors are a major focus for creating potent oral anticoagulant and antithrombotic agents, as they act on a key enzyme at the convergent point of the intrinsic and extrinsic coagulation pathways . Research indicates that incorporating the 1,4-diazepane moiety can lead to compounds with nanomolar potency in enzymatic inhibition and excellent in vivo efficacy . Beyond cardiovascular applications, the 1,4-diazepane core is a versatile building block in organic synthesis. It is used to construct more complex, functionalized diazepine derivatives through various synthetic methods, including intramolecular cross-coupling and ring-opening reactions, which are valuable for exploring new chemical space in drug discovery . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7-3-4-8-5-6-9(7)2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMAROBSJRYMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278316
Record name Hexahydro-1,7-dimethyl-1H-1,4-diazepine
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Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67744-48-3
Record name Hexahydro-1,7-dimethyl-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67744-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,7-dimethyl-1H-1,4-diazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1,7 Dimethyl 1,4 Diazepane and Its Derivatives

General Approaches to 1,4-Diazepane Ring Systems

The foundational 1,4-diazepane ring can be constructed using a variety of reliable synthetic transformations.

Domino Processes Involving In Situ Generation of Aza-Nazarov Reagents

A highly step- and atom-economical protocol for synthesizing 1,4-diazepanes involves a domino process that proceeds through the in situ generation of an aza-Nazarov reagent. nih.govacs.org This method utilizes simple starting materials, such as 1,2-diamines and alkyl 3-oxohex-5-enoates, and can often be performed under solvent-free conditions. nih.govacs.org The key transformation is the intramolecular aza-Michael cyclization of the transient aza-Nazarov intermediate. acs.orgacs.org This approach is efficient for creating functionalized 1,4-diazepane derivatives. acs.org The reaction between ethylenediamines and Nazarov reagents can otherwise lead to complex product mixtures, a problem that this domino process effectively solves. acs.org

An intermolecular version of this reaction has also been developed, expanding its synthetic utility. nih.gov Research has shown that this method can be applied to synthesize not only 1,4-diazepanes but also related structures like tetrahydro- and decahydro-1,5-benzodiazepines. acs.org

Table 1: Optimization of Domino Reaction for 1,4-Diazepane Synthesis

Entry Diamine Reagent Conditions Yield Citation
1 o-Phenylenediamine Methyl 3-oxo-5-hexenoate Solvent-free, 80 °C, 24h 85% acs.org
2 Ethylenediamine Methyl 3-oxo-5-hexenoate Solvent-free, 80 °C, 24h 75% acs.org

Intramolecular Aza-Michael Cyclization Strategies

Intramolecular aza-Michael cyclization is a cornerstone reaction for the formation of the 1,4-diazepane ring. nih.gov This reaction is a key step in the domino process involving aza-Nazarov reagents, where it facilitates the ring-closing event. acs.orgacs.org Beyond this, dedicated aza-Michael strategies are employed. For instance, a novel cyclization of α-halogenoacetamides with 1-azadienes has been developed to prepare monocyclic 1,4-diazepinones in a single step under transition-metal-free conditions. rsc.org This process proceeds via a domino aza-Michael/SN2 cyclization pathway. rsc.org

In another advanced application, a one-pot, three-step intramolecular cyclization sequence gives rise to tetrahydro-1H-pyrrolo[1,2-d] acs.orgnih.govdiazepine-(2,5)-diones. nih.gov This modular and diastereodivergent synthesis is based on a base-mediated isomerization/tandem cyclization of amino acid-coupled homoallylic amino esters, where an intramolecular aza-Michael addition is a crucial event. nih.gov

1,3-Dipolar Cycloaddition Reactions (e.g., with 5,7-Dimethyl-1,2-Diazepine Precursors)

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered rings and has been adapted for the synthesis of larger heterocyclic systems. wikipedia.orgorganic-chemistry.org This strategy is among the preferred routes to obtain N-heterocycles that contain the 1,4-diazepane moiety, often leveraging the versatility of N-propargylamines as building blocks. researchgate.net The reaction involves a 1,3-dipole reacting with a dipolarophile in a concerted, pericyclic shift. organic-chemistry.org

While direct [4+3] or other cycloadditions to form the seven-membered ring are less common, multi-step sequences involving an initial 1,3-dipolar cycloaddition can be employed. For example, a multicomponent [5+2] cycloaddition has been reported for the synthesis of 1,4-diazepine compounds, starting from the reaction of pyridines and 1-sulfonyl-1,2,3-triazoles to generate stable azomethine ylides that then undergo cycloaddition. nih.gov

Reductive Amination Protocols in Diazepane Synthesis

Reductive amination is a versatile and widely used reaction for preparing chiral amines and is crucial in the synthesis of 1,4-diazepane derivatives. researchgate.net This method can be used to form the diazepane ring itself or to introduce substituents onto the nitrogen atoms of a pre-formed ring. nih.govnih.gov For example, N-alkylation of a diazepane core can be achieved via direct reductive amination using an aldehyde and a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield the final products. nih.gov

A one-pot synthesis for N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines involves a carbonyl-amine condensation followed by reductive amination with sodium borohydride (B1222165) (NaBH₄). nih.gov This process highlights how multiple alkyl groups can be introduced in a controlled manner. nih.gov Furthermore, an enzymatic intramolecular asymmetric reductive amination has been developed, offering a green and highly enantioselective method for producing chiral 1,4-diazepanes for pharmaceutical applications. researchgate.net

Table 2: Substrate Scope for Reductive Amination of DAZA Derivatives

Aldehyde Substrate Product Solvent System Citation
4-methoxy-2-hydroxybenzaldehyde 2a Methanol/Chloroform nih.gov
4-ethoxy-2-hydroxybenzaldehyde 2d Methanol nih.gov
4-propoxy-2-hydroxybenzaldehyde 2e Methanol nih.gov

Lactam Formation for Seven-Membered Cyclic Amide Derivatives

Lactams, which are cyclic amides, are important derivatives and intermediates in the synthesis of diazepanes. wikipedia.org The formation of a seven-membered lactam ring is a key strategy for producing 1,4-diazepan-ones. General methods for lactam synthesis include the Beckmann rearrangement of oximes and the Schmidt reaction of cyclic ketones with hydrazoic acid. wikipedia.org

In the context of diazepane synthesis, lactam formation is often achieved through intramolecular cyclization. nih.gov One reported method involves converting a lactone (cyclic ester) group in oxazepine precursors into a lactam (cyclic amide) group by reacting it with primary aromatic amines, yielding diazepine (B8756704) derivatives. ajrconline.org A diastereodivergent one-pot synthesis of tetrahydropyrrolodiazepinediones features a tandem intramolecular aza-Michael/lactamization sequence as the key ring-forming process. nih.gov The development of catalytic methods to construct medium-ring lactams continues to be an active area of research. researchgate.net

Catalyzed Synthesis of 1,4-Diazepane and Related Derivatives

The use of catalysts provides efficient and often stereoselective routes to 1,4-diazepane and its derivatives, operating under mild conditions with high yields. rsc.orgrsc.org

Heteropolyacids (HPAs): Keggin-type heteropolyacids have been used as effective catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes. nih.gov These catalysts exhibit strong Brønsted acidity and act as bifunctional agents, leading to high yields and short reaction times. nih.gov

Graphite (B72142) Oxide (GO): As a green and heterogeneous carbocatalyst, graphite oxide has been successfully used in a one-pot, three-component strategy to synthesize spirodibenzo acs.orgnih.govdiazepine derivatives in an aqueous ethanol (B145695) medium. rsc.org

Biocatalysts: Imine reductases (IREDs) have been employed for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes with excellent enantioselectivity (>99% ee). researchgate.net Specific IREDs from Leishmania major and Micromonospora echinaurantiaca have shown complementary stereoselectivity for producing (R)- and (S)-enantiomers, respectively. researchgate.net

Palladium and Rhodium Catalysis: A one-pot synthesis of benzo[b] acs.orgnih.govdiazepines has been developed using a ppm-level palladium-catalyzed carbonylative coupling followed by a titanium-catalyzed cyclocondensation. rsc.org Separately, rhodium catalysis has been used to generate azomethine ylides, which then participate in a multicomponent [5+2] cycloaddition to form 1,4-diazepine structures. nih.gov

Heterogeneous Catalysis utilizing Nanomaterials (e.g., Zinc Oxide Nanoparticles)

The synthesis of 1,4-diazepine scaffolds has been effectively achieved through environmentally friendly methods employing heterogeneous catalysis. Zinc oxide nanoparticles (ZnO NPs) have emerged as a notable catalytic system for this purpose. growingscience.com Researchers have developed one-pot synthesis approaches that benefit from the facile recovery and reusability of the ZnO NP catalyst. growingscience.com These nanoparticles are often synthesized via methods like hydrothermal chemical precipitation. growingscience.comresearchgate.net

The structure and morphology of the synthesized ZnO nanocatalyst are typically confirmed using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray analysis (EDAX). researchgate.net SEM imaging, for instance, has revealed flower-like morphologies of ZnO nanoparticles with diameters estimated to be between 1-2 μm. growingscience.comresearchgate.net

The application of ZnO NPs as a heterogeneous catalyst has been demonstrated in the synthesis of various diazepine derivatives, such as 5,7-dimethyl-6-(phenyldiazenyl)-3,6-dihydro-2H-1,4-diazepine derivatives. growingscience.com The protocol is praised for its significant advantages, including high to excellent yields, relatively short reaction times, clean workup procedures, and high atom economy. researchgate.net The use of ZnO NPs extends to the synthesis of other nitrogen-containing heterocycles like 1,4-diaryl dihydropyridines and benzo[b] growingscience.comCurrent time information in Bangalore, IN.diazepines, showcasing the catalyst's versatility. researchgate.nettandfonline.com The stability, cost-effectiveness, and low catalyst loading are key features that make ZnO NPs an effective and mild catalyst for these multicomponent reactions. tandfonline.com

Homogeneous Catalysis Mediated by Heteropolyacids

An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been developed using Keggin-type heteropolyacids (HPAs) as homogeneous catalysts. mdpi.comresearchgate.net These catalysts are noted for their strong Brønsted acidity and redox properties, which can be finely tuned at a molecular level. mdpi.com The use of HPAs offers a cleaner and more efficient alternative to traditional liquid acid catalysts, reducing waste through reuse and recycling. mdpi.com

The synthesis typically involves the reaction of ketimine intermediates with aldehydes in refluxing ethanol, affording the desired products in good to excellent yields with short reaction times. mdpi.comresearchgate.net The catalytic activity has been shown to depend on the specific composition of the HPA. For instance, substituting molybdenum atoms with vanadium atoms in the Keggin structure (e.g., H4PMo11VO40, H5PMo10V2O40) can decrease reaction times and increase product yields compared to the parent H3PMo12O40 or H3PW12O40. mdpi.comresearchgate.net The catalytic efficiency was found to follow the sequence: H5PMo10V2O40 > H6PMo9V3O40 > H4PMo11VO40 > H3PMo12O40 > H3PW12O40. researchgate.net

Synthesis of 1,4-Diazepine Derivative (4b) using Various Heteropolyacid Catalysts researchgate.net
CatalystTime (min)Yield (%)
H3PW12O4066075
H3PMo12O4030079
H4PMo11VO4018077
H5PMo10V2O403080
H6PMo9V3O406083

Applications of Neutral Catalytic Systems (e.g., Diazepinium Perchlorate (B79767) in Acylations)

Diazepinium perchlorate, an essentially neutral and stable organic salt, has been identified as an effective catalyst for mild, solvent-free acetylation reactions. rsc.orgrsc.org This acyl transfer reaction is fundamental in synthetic organic chemistry for the protection of hydroxyl groups. rsc.org The catalyst is derived from 2,3-dihydro-5,7-dimethyl-1,4-diazepine. rsc.org

The diazepinium perchlorate-catalyzed acetylation is suitable for a wide range of substrates, including carbohydrates, phenols, thiophenols, alcohols, and amines. rsc.orgrsc.org A key advantage of this method is its mildness, which leaves acid-sensitive protecting groups, such as TBDMS ethers and isopropylidene acetals, intact. rsc.orgrsc.org This allows for regioselective hydroxyl protection in partially protected compounds, offering a time-saving alternative to conventional multi-step syntheses. rsc.orgrsc.org The easy preparation of the catalyst and the environmentally benign, solvent-free conditions are notable features of this protocol. rsc.orgrsc.org The catalyst is thought to act as a mild acid activator of acetic anhydride (B1165640) (Ac₂O), which facilitates the acyl transfer. researchgate.netmdpi.com

Directed Synthesis of Substituted 1,7-Dimethyl-1,4-Diazepane and Analogues

Synthesis of 2,7-Bis(aryl)-3,3-dimethyl-1,4-diazepan-5-one Analogues

A series of r-2,c-7-diaryl-1,4-diazepan-5-ones have been synthesized and characterized using various spectral and analytical methods, including IR, ¹H NMR, ¹³C NMR, and HRMS analysis. researchgate.net One of the key synthetic routes employed is the Schmidt rearrangement. researchgate.net

The conformational properties of these seven-membered diazepine rings have been a subject of detailed investigation. X-ray crystallographic studies on compounds like t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one have revealed that the diazepine ring can adopt different conformations, such as chair and boat forms. researchgate.netresearchgate.net For instance, in one study, the unsubstituted diazepan-5-one adopted a chair conformation, while its N-nitroso derivative was found in a boat conformation. researchgate.net The crystal structure of 2,7-bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one has also been reported. researchgate.netgoogle.co.in These structural analyses often reveal intermolecular interactions, such as N-H···O hydrogen bonds, which can lead to the formation of dimers in the solid state. researchgate.netresearchgate.net

Formation of Cycloadducts via Condensation Reactions Involving Dimethyl-1,4-Diazepines

Dimethyl-1,4-diazepine derivatives serve as precursors for the formation of various cycloadducts through condensation and cycloaddition reactions. For example, 2,4-dimethyl-3H-1,5-benzodiazepine has been shown to react with diphenylnitrile imine to yield a dicycloadduct. thieme-connect.de In another instance, the same dimethylbenzodiazepine undergoes a Diels-Alder reaction with benzoyl(phenyl)ketene to produce a corresponding adduct. thieme-connect.de

Furthermore, a series of 5,7-bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles have been synthesized. rsc.org This process involves an initial condensation of 1,3-diketones with diaminomaleonitrile (B72808) to form 5,7-dimethyl-6H-1,4-diazepines, which are then condensed with aromatic aldehydes to yield the final products. rsc.org The reaction of zwitterionic intermediates, formed from compounds like quinoline (B57606) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), can also lead to the formation of fused 1,4-diazepine ring systems via a Michael reaction. thieme-connect.com

Functionalization of the Diazepane Core for Ligand Development (e.g., 6-Amino-6-methylperhydro-1,4-diazepine)

The 6-amino-6-methylperhydro-1,4-diazepine (also known as AMPED or AAZ) scaffold is a versatile and readily available framework for the development of advanced ligands, particularly chelators for radiometals used in medical imaging. mdpi.comrsc.org This diazepine core has been compared to the well-known 1,4,7-triazacyclononane (B1209588) (TACN) ligand, as it can mimic some of its important chelating properties. researchgate.netnih.gov

Mechanistic Investigations of Diazepane Formation Reactions

Recent research has employed sophisticated computational methods to unravel the intricate details of reaction mechanisms leading to the formation of the 1,4-diazepane core and its substituted analogs. These theoretical studies provide a molecular-level understanding that complements experimental findings.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in evaluating potential reaction pathways for the formation of diazepane derivatives. royalsocietypublishing.org For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, computational methods were used to assess the underlying reaction mechanism. royalsocietypublishing.orgroyalsocietypublishing.org

One of the most direct and probable pathways investigated for the alkylation of the diazepine ring is a direct reductive amination of a dialkylated 1,4-diazepane compound. royalsocietypublishing.orgresearchgate.net This process involves the nucleophilic attack of a secondary amine within the diazepane ring on a carbonyl group, which can proceed through either a hemiaminal or an iminium intermediate. royalsocietypublishing.org

In addition to the direct amination route, an alternative, though currently hypothetical, pathway has been explored computationally. royalsocietypublishing.orgroyalsocietypublishing.org This alternative involves the insertion of a third carbonyl moiety into an aminal C-N bond. royalsocietypublishing.orgresearchgate.net While synthesis trials have confirmed that trialkylated products are formed via the direct reductive amination of dialkylated precursors, the computational exploration of alternative routes highlights the power of theoretical chemistry in identifying all conceivable mechanisms, even those that may not be favored under typical experimental conditions. royalsocietypublishing.orgroyalsocietypublishing.org

The choice of computational method is critical for obtaining reliable results. For example, the M06/6-311G(d,p) level of theory within DFT has been successfully used to study the cycloaddition reactions of 1,4-diazepine derivatives. researchgate.net Similarly, for the study of midazolam ring closure, a related benzodiazepine (B76468) system, the B3LYP/6–311++G(d,p) model was employed for both gas-phase and aqueous environments. researchgate.net

Plausible Reaction Pathways for Diazepane Derivative Formation

Pathway Description Computational Evidence
Direct Reductive Amination A secondary endocyclic nitrogen atom of a dialkylated diazepane attacks a free carbonyl group, leading to a trialkylated product. This can proceed via a hemiaminal or iminium intermediate. royalsocietypublishing.org DFT calculations have investigated this as the most likely reaction pathway. royalsocietypublishing.org Synthesis trials have verified this mechanism. royalsocietypublishing.orgresearchgate.net

| Aminal C–N Bond Insertion | An alternative, hypothetical pathway involving the insertion of a carbonyl group into an existing aminal bridge of a diazepane derivative. royalsocietypublishing.org | This pathway has been evaluated using quantum chemical calculations but remains hypothetical. royalsocietypublishing.orgresearchgate.net |

A key aspect of mechanistic investigation is the characterization of transition states, which are the highest energy points along a reaction coordinate. ims.ac.jp Understanding the structure and energy of these fleeting species is essential for comprehending reaction kinetics. researchgate.net Quantum chemical calculations are a powerful tool for elucidating the properties of transition states that are often difficult to observe experimentally. ims.ac.jp

In the study of the formation of trialkylated diazepane derivatives, DFT calculations were used to compare the viability of different reaction paths by calculating the Gibbs free energy differences (barrier heights) between the reactants and the associated transition states. royalsocietypublishing.org For the direct reductive amination of a representative dialkylated diazepane, the barrier height for the entire reaction was calculated to be 138 kJ mol⁻¹. researchgate.net The reaction proceeds through an initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, characterized by a significant decrease in the C-N distance in the transition state. researchgate.net

Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a calculated transition state structure indeed connects the intended reactants and products. researchgate.net For the related midazolam ring closure, the rate-determining step was identified as the formation of the carbinolamine, with a calculated Gibbs free energy of activation of 33.9 kcal/mol in an aqueous environment. researchgate.net

The analysis of transition states is not limited to energy calculations. Geometric parameters, such as bond lengths and angles, of the transition state structure provide valuable insights into the nature of the bond-forming and bond-breaking processes.

Calculated Activation Energies for Related Reactions

Reaction Computational Method Solvent Activation Energy (kcal/mol)
Cu(I)-catalyzed azide-alkyne cycloaddition (mononuclear pathway, L1 ligand) MN12-L/Def2-SVP Toluene 15.1 rsc.org
Cu(I)-catalyzed azide-alkyne cycloaddition (mononuclear pathway, L2 ligand) MN12-L/Def2-SVP Toluene 12.9 rsc.org
Cu(I)-catalyzed azide-alkyne cycloaddition (mononuclear pathway, L3 ligand) MN12-L/Def2-SVP Toluene 11.9 rsc.org

Structural Elucidation and Conformational Analysis of 1,7 Dimethyl 1,4 Diazepane and Its Derivatives

Experimental Structural Determination Techniques

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystal, providing definitive information about the solid-state conformation of molecules. For 1,4-diazepane derivatives, this method has been instrumental in characterizing the geometry of the seven-membered ring, the orientation of its substituents, and the nature of intermolecular forces that govern crystal packing.

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with the most common being the chair, boat, and twist-chair forms. iupac.org The specific conformation adopted by a particular derivative is influenced by the nature and position of its substituents.

X-ray diffraction studies have revealed that many 1,4-diazepane derivatives preferentially adopt a chair conformation in the solid state. For example, the diazepane ring in Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate nih.gov, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one iucr.orgiucr.orgresearchgate.netnih.gov, and t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) researchgate.netnih.gov all exhibit chair forms. Similarly, two independent molecules of t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one in the asymmetric unit both adopt a chair conformation. nih.gov

The boat conformation is less common but has been observed. A notable example is t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2), the nitroso derivative of DIAZ1. The introduction of the nitroso group induces a change from the chair conformation seen in the parent molecule to a boat form. researchgate.netnih.gov

The twist-chair conformation represents another possibility. In the cation of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate (B76445), the seven-membered ring is present in a twist-chair conformation. nih.gov Another derivative, 1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride, was found to have a seven-membered ring with a form intermediate between a twist-chair and a twist-boat. iucr.org

The orientation of substituents on the diazepane ring, described as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring), is a critical aspect of its stereochemistry. Substituents generally prefer the equatorial position to minimize steric hindrance. youtube.com

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the two 4-chlorophenyl substituents at the C2 and C7 positions both occupy equatorial orientations. iucr.orgiucr.orgresearchgate.netnih.gov However, for the two methyl groups attached to the C3 position in the same molecule, one is oriented axially while the other is equatorial. iucr.orgiucr.orgresearchgate.netnih.gov This arrangement is confirmed by the torsion angles N1—C2—C3—C31 = -52.76 (19)° for the axial methyl group and N1—C2—C3—C32 = -174.79 (15)° for the equatorial one. nih.gov This contrasts with other reported structures where similar large substituents have been found in axial positions. iucr.org

The Cremer and Pople puckering parameters provide a quantitative description of the conformation of a cyclic molecule. These parameters (q₂, q₃, Qᴛ, φ₂, φ₃) precisely define the extent and type of puckering in the ring system.

Studies on various 1,4-diazepane derivatives have utilized these parameters to characterize their ring conformations. For instance, the diazepine (B8756704) ring in t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one adopts a chair conformation, which is detailed by its puckering and asymmetry parameters for the two crystallographically independent molecules (A and B). nih.gov The seven-membered ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one is also in a chair conformation, as confirmed by its puckering parameters. iucr.org A thieno[2,3-e] nih.govnih.govdiazepin-2(3H)-one derivative was found to have a boat-like conformation for its seven-membered diazepine ring, with specific Cremer and Pople parameters defining its shape. mdpi.com

Table 1: Cremer & Pople Puckering Parameters for Selected 1,4-Diazepane Derivatives
Compoundq₂ (Å)q₃ (Å)Qᴛ (Å)φ₂ (°)φ₃ (°)ConformationReference
Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate0.45 (3)0.79 (2)-36.8 (2)-157.5 (2)Chair nih.gov
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one0.259 (2)0.673 (2)0.721 (2)157.2 (4)5.16 (14)Chair iucr.org
t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one (Molecule A)0.359 (2)0.702 (2)-132.2 (3)102.1 (1)Chair nih.gov
t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one (Molecule B)0.378 (2)0.667 (2)--47.3 (3)-75.9 (2)Chair nih.gov
1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride0.374 (3)0.462 (3)0.595 (3)347.1 (4)115.7 (3)Intermediate Twist-Chair/Twist-Boat iucr.org

Analysis of dihedral angles and the deviation of atoms from a least-squares plane provides further detail on the ring's conformation. In a perfect chair or boat form, specific geometric relationships exist between the atoms.

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the chair conformation is confirmed by the displacement of the ring atoms from the least-squares plane defined by C2/C3/C6/C7. iucr.orgnih.gov The nitrogen atoms N1 and N4 are displaced by -0.7164 (20) Å and 0.9539 (26) Å respectively, showing significant deviation from this plane. nih.gov The dihedral angles between this plane and the two planar 4-chlorophenyl rings are 88.1 (1)° and 82.7 (3)°. iucr.orgnih.gov The sum of bond angles around the nitrogen atoms can indicate their hybridization state; for this compound, the sum of 332.2° at N1 suggests a pyramidal sp³ geometry, while the sum of 356.2° at N4 indicates a more planar sp² configuration. iucr.orgnih.gov

Similarly, in Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate, the central diazepane ring forms dihedral angles of 67.80 (7)° and 72.29 (5)° with its two benzene (B151609) ring substituents. nih.gov

Table 2: Selected Dihedral and Torsion Angles for 1,4-Diazepane Derivatives
CompoundAngle DescriptionValue (°)Reference
Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetateDihedral angle between diazepane ring and benzene ring 167.80 (7) nih.gov
Dihedral angle between diazepane ring and benzene ring 272.29 (5)
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneDihedral angle between diazepane plane and chlorophenyl ring 188.1 (1) nih.gov
Dihedral angle between diazepane plane and chlorophenyl ring 282.7 (3)
Torsion Angle N4—C3—C2—C21 (Equatorial Phenyl)-166.89 (13)
Torsion Angle N1—C2—C3—C31 (Axial Methyl)-52.76 (19)

The arrangement of molecules in a crystal is directed by a network of intermolecular interactions. In 1,4-diazepane derivatives, hydrogen bonding is a predominant feature.

N—H···O hydrogen bonds are frequently observed, often leading to the formation of dimeric structures. In the crystal packing of Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate, inversion dimers are formed, linked by pairs of N—H···O hydrogen bonds that generate R²₂(8) ring motifs. nih.gov Similar N—H···O interactions creating R²₂(8) dimers are found in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one iucr.orgnih.gov and in both t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2). researchgate.netnih.gov In t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one, these dimers further link via N—H···O bonds to form tetramers. nih.gov

Evaluation of Dihedral Angles and Planarity within the Ring System

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For 1,4-diazepane derivatives, NMR studies, including one-dimensional (1D) and two-dimensional (2D) techniques, provide valuable insights into their conformational preferences. researchgate.net

In the case of N-nitroso-2,7-diaryl-1,4-diazepan-5-ones, 1D NMR spectra (¹H, ¹³C & DEPT-135) and 2D NMR spectra (COSY & HSQC) have been utilized to investigate their stereochemistry. researchgate.net These studies have successfully identified and categorized rotational isomers (syn and anti rotamers) at room temperature. researchgate.net The analysis of chemical shifts, coupling constants, and dihedral angles has allowed for the determination of the ring conformation and the orientation of the N-N=O functional group. researchgate.net For some derivatives, a flattened boat conformation with quasi-axial orientations of aryl groups is observed in solution, while others exist in an equilibrium between chair conformations with axial aryl substituents. researchgate.net

Solid-State NMR Spectroscopy (1H, 13C, and 15N CP/MAS) for Polymeric Forms

Solid-state NMR (ssNMR) spectroscopy, particularly using cross-polarization (CP) and magic-angle spinning (MAS) techniques, is essential for characterizing the structure of insoluble, amorphous materials like polymeric forms of diazepine derivatives. tandfonline.com For instance, the thermally annealed solid-state polymerization of 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine has been investigated using ¹H, ¹³C, and ¹⁵N CP/MAS solid-state NMR. tandfonline.comresearchgate.nettandfonline.com

These studies have revealed significant differences between the NMR spectra of the monomer and the resulting polymer. The polymer spectrum often shows additional downfield chemical shifts corresponding to alkene and amine protons, indicating a change in the chemical environment upon polymerization. tandfonline.com Furthermore, solid-state ¹³C NMR spectra can display splittings in resonances due to crystallographically inequivalent environments of certain groups, such as methyl groups. nih.gov By combining ssNMR data with X-ray diffraction and spectral simulations, a more complete picture of the solid-state structure can be obtained. nih.gov

Table 1: Solid-State NMR Data for a Diazepine Derivative and its Polymer tandfonline.com

NucleusMonomer Chemical Shift (ppm)Polymer Chemical Shift (ppm)
¹HSymmetrical peakAsymmetrical peak with downfield shoulder (alkene and amine protons)
¹³CWeak resonances for alkene and cyano carbonsBroad, intense chemical shift around 121 ppm
Two-Dimensional NMR Techniques for Elucidating Conformational States

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in elucidating the conformational states of diazepine derivatives in solution. researchgate.netlongdom.org COSY spectra reveal correlations between protons that are coupled to each other, providing information about the connectivity of atoms within the molecule. longdom.org This is particularly useful for studying flexible molecules that can adopt multiple conformations. longdom.org

In the study of N-nitroso-2,7-diaryl-1,4-diazepan-5-ones, 2D NMR techniques like COSY and Heteronuclear Single Quantum Coherence (HSQC) were employed to analyze the stereochemistry. researchgate.net These experiments helped in identifying rotational isomers and determining the conformational preferences of the seven-membered ring. researchgate.net Similarly, for a series of 5,7-bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles, 2D NMR techniques were used alongside DFT calculations to study the effects of substituents on the conformational states of the molecules in solution. rsc.org

Deuterium (B1214612) Exchange Experiments for Probing Tautomerism and Reactivity

Deuterium exchange experiments coupled with ¹H NMR spectroscopy are a valuable method for investigating tautomerism and its role in the reactivity of diazepine derivatives. tandfonline.comtandfonline.com Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The existence of a tautomeric form can be crucial for understanding reaction mechanisms, such as solid-state polymerization. tandfonline.comresearchgate.net

In the case of 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine, ¹H solution state NMR deuterium exchange experiments were conducted to probe the existence of a tautomeric form. tandfonline.comtandfonline.com The results suggested that a tautomer of the monomer is responsible for its solid-state reactivity, initiating the polymerization process. tandfonline.comresearchgate.net Similar deuterium exchange studies have been used to demonstrate the presence of low concentrations of different tautomeric forms in other diazepine systems under acidic conditions. cdnsciencepub.com The exchange of protons for deuterium at specific positions in the molecule provides direct evidence for the occurrence of tautomerization. cdnsciencepub.comconicet.gov.ar

Theoretical and Computational Conformational Studies

In conjunction with experimental techniques, theoretical and computational methods play a significant role in understanding the conformational landscape of 1,4-diazepane derivatives.

Molecular Modeling for Identifying Low-Energy Conformational Minima

Molecular modeling is a powerful computational tool used to explore the potential energy surface of a molecule and identify its stable conformations, known as low-energy conformational minima. upc.edu For flexible molecules like diazepanes, which can exist as a mixture of interchangeable conformations, identifying these minima is crucial. upc.edu

Conformational analysis of various benzodiazepines has been performed to find stable conformations. scielo.org.mx These computational approaches can help predict the most likely structures a molecule will adopt, which can then be correlated with experimental data. upc.edu For instance, in a study of new 1,4-diazepane-based ligands, molecular dynamics simulations were used to confirm the strong interaction of the most promising compound with its target receptor, highlighting the importance of its specific conformation. nih.gov

Computational Evaluation of Intramolecular Non-Covalent Interactions (e.g., Pi-Stacking)

Computational quantum chemistry methods are highly effective for investigating intramolecular non-covalent interactions, which are critical in determining the three-dimensional structure and stability of molecules. olemiss.edu These weak interactions, such as hydrogen bonding and pi-stacking, can be challenging to characterize experimentally but can be accurately described using sophisticated computational techniques. olemiss.edu

In the study of a new o-hydroxyphenyl diazepine derivative, theoretical calculations were employed to understand the tautomeric equilibrium. acs.org These calculations revealed that the enol-imino form, stabilized by a strong intramolecular hydrogen bond, was the most stable tautomer in the gas phase. acs.org Similarly, for other diazepine derivatives, DFT calculations have been used to investigate specific intramolecular steric interactions that influence the molecular conformation. rsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can even break down the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, induction, and dispersion terms, providing a deeper understanding of the forces at play. olemiss.edu

Prediction of Conformational Flexibility and Dynamics within the Diazepane Ring

The seven-membered diazepine ring, the core structure of 1,7-dimethyl-1,4-diazepane, possesses significant inherent flexibility. acs.org This flexibility leads to a diversity of possible conformations and dynamic processes of inter-conversion between them. acs.org Unlike rigid aromatic systems, the non-planar nature of the diazepine ring allows it to adopt several low-energy conformations, with the most common being boat-like, twist-chair, and chair forms. ufp.ptresearchgate.net

Research on various 1,4-diazepine derivatives has shown that the ring system is rarely planar. researchgate.net For instance, studies on benzodiazepines, which feature a diazepine ring fused to a benzene ring, consistently show the seven-membered ring adopting conformations such as a bent boat-like shape. acs.orgufp.pt In many cases, these conformations are isoenergetic, meaning they have similar energy levels, and can interconvert. An example is the conversion between two mirror-image conformers, often designated P (plus) and M (minus), which represents a dynamic equilibrium within the molecular structure. acs.org

A study on 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate revealed that the seven-membered 1,4-diazepine ring adopts a twist-chair conformation in the crystalline state. Similarly, analysis of (1Z,4Z)-2,4-dimethyl-3H-benzo[b] acs.orgchemisgroup.usdiazepine showed a distinct boat conformation for the diazepine ring. iucr.org The conformational behavior of the diazepine ring in various derivatives highlights its dynamic nature, capable of existing in multiple forms.

Below is a table summarizing the observed conformations for different diazepine derivatives.

CompoundObserved Conformation(s)Analytical Method(s)
Benzodiazepine (B76468) DerivativesBent Boat-like acs.orgufp.ptX-ray Diffraction acs.org
5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrateTwist-Chair Single-crystal X-ray study
(1Z,4Z)-2,4-dimethyl-3H-benzo[b] acs.orgchemisgroup.usdiazepineBoat iucr.orgX-ray Diffraction iucr.org
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)Chair researchgate.netX-ray Crystallography researchgate.net
t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2)Boat researchgate.netX-ray Crystallography researchgate.net
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneChair iucr.orgiucr.orgX-ray Crystallography iucr.orgiucr.org

Analysis of Intramolecular Steric Interactions Influencing Conformation

The specific conformation adopted by the 1,4-diazepane ring is heavily influenced by intramolecular steric interactions. rsc.org The substitution pattern on the ring dictates the most stable arrangement by minimizing steric strain between substituents. A fundamental principle, analogous to that seen in substituted cyclohexanes, is that substituents prefer to occupy equatorial positions rather than the more sterically hindered axial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.org

In derivatives of 1,4-diazepane, the orientation of substituents has been shown to be a determining factor for the ring's conformation. For example, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered diazepane ring adopts a chair conformation. iucr.orgiucr.org In this conformation, the bulky 4-chlorophenyl substituents at the C2 and C7 positions both occupy equatorial orientations, which minimizes steric hindrance. iucr.orgiucr.org Furthermore, of the two methyl groups at the C3 position, one is in an axial position while the other is in an equatorial position. iucr.orgiucr.org This arrangement represents the most stable energetic state by balancing the various steric demands within the molecule.

The influence of steric effects is also evident when comparing different but related structures. In one study, it was noted that while the equatorial orientation of substituents is common, a closely related compound featured both of its chlorophenyl rings in axial positions on the 1,4-diazepane chair ring, highlighting that subtle electronic and packing effects can sometimes override simple steric bulk considerations. iucr.org

Solid-state NMR spectroscopy combined with X-ray diffraction has proven to be a powerful tool for investigating these steric environments. nih.gov A study of crystalline 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine revealed peculiar splittings in the 13C NMR spectra. nih.gov These splittings were a direct result of the methyl groups existing in two crystallographically inequivalent environments, a consequence of the molecule's fixed conformation in the solid state. nih.gov By measuring spin-lattice relaxation times (T1), researchers could calculate the energy barriers to methyl group rotation and correlate specific NMR signals with particular steric environments within the crystal lattice. nih.gov

Computational studies further illuminate these interactions. DFT calculations are frequently used to study the effects of substituents on the conformational states of diazepine derivatives and to investigate specific intramolecular steric interactions in detail. rsc.orgresearchgate.net These theoretical models, combined with experimental data, provide a comprehensive picture of how the interplay of steric repulsions and electronic effects governs the three-dimensional structure of this compound and its derivatives.

The table below presents puckering parameters and atomic displacements for a diazepane derivative, quantifying the chair conformation.

Conformational Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one iucr.orgiucr.org

ParameterValueDescription
QT0.721 (2) ÅTotal puckering amplitude
q20.259 (2) ÅPuckering parameter
q30.673 (2) ÅPuckering parameter
φ(2)-157.2 (4)°Phase angle of puckering
Atom Displacement from C2/C3/C6/C7 least-squares plane (Å) Description of Displacement
N1-0.7164 (20)Atom is below the plane
C50.8620 (28)Atom is above the plane
N40.9539 (26)Atom is significantly above the plane

Computational Chemistry and Theoretical Studies of 1,7 Dimethyl 1,4 Diazepane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. bohrium.comsioc-journal.cn It is frequently employed to predict the properties of 1,4-diazepane derivatives, including their optimized geometries, reaction energetics, and electronic characteristics. iucr.orgnih.goviucr.org

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For cyclic systems like 1,4-diazepanes, this process is crucial for identifying the most stable conformation (e.g., chair, boat, twist-boat).

In studies of 1,4-diazepane derivatives, DFT calculations are routinely used to predict and confirm molecular structures. For instance, the geometry of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was optimized using the B3LYP/6-31G(d,p) level of theory. iucr.orgnih.goviucr.org The calculations confirmed that the seven-membered 1,4-diazepane ring adopts a stable chair conformation. iucr.orgnih.goviucr.org The slight discrepancies often observed between theoretical gas-phase parameters and experimental solid-phase data are typically attributed to intermolecular interactions in the crystal lattice. iucr.org Similarly, DFT optimization at the B3LYP/6-31G(d,p) level for 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride was performed to determine its stable structure. mdpi.com These optimizations are critical for exploring the potential energy surface and understanding conformational isomerism. For example, in one diazepane derivative, the sum of bond angles around one nitrogen atom was calculated to be 332.2°, indicating a pyramidal geometry, while the other nitrogen was nearly planar at 356.2°. iucr.org

Table 1: Selected Optimized Geometrical Parameters for a 1,4-Diazepane Derivative
ParameterBond Length (Å) / Angle (°)MethodReference
N1-C2 Bond Length1.48B3LYP/6-31G(d,p) iucr.org
C2-C3 Bond Length1.55B3LYP/6-31G(d,p) iucr.org
N1-C2-C3 Angle110.5B3LYP/6-31G(d,p) iucr.org
C2-N1-C7 Angle115.2B3LYP/6-31G(d,p) iucr.org

DFT calculations are instrumental in determining the thermodynamics and kinetics of chemical reactions. By calculating the Gibbs free energy (ΔG) of reactants, products, and transition states, chemists can predict reaction spontaneity and determine the energy barriers that control reaction rates. libretexts.orgacs.org

In the context of 1,4-diazepane chemistry, theoretical calculations have been used to investigate reaction mechanisms. For example, the formation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines was studied by comparing the Gibbs free energies of different reaction pathways. nih.gov The barrier height for the direct reductive amination of a dialkylated diazepane was calculated to be 138 kJ mol⁻¹, providing insight into the reaction's feasibility. nih.gov Similarly, DFT computations have been used to calculate the Gibbs free energies (ΔG) and activation free energies (ΔG≠) for the ring inversion and isomerization of benzodiazepine (B76468) derivatives, which share the core diazepine (B8756704) ring structure. researchgate.net These calculations help rationalize the observed chemical behavior and reaction outcomes. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. iucr.orgnih.govresearchgate.net

For derivatives of 1,4-diazepane, FMO analysis provides insight into reactive behavior. In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the HOMO was found to be localized on the diazepanone ring and one of the phenyl rings, while the LUMO was primarily distributed over the other phenyl ring. iucr.orgnih.gov The calculated HOMO and LUMO energies were -6.4148 eV and -0.7333 eV, respectively, resulting in an energy gap of 5.6815 eV. iucr.orgnih.gov A large energy gap generally signifies high kinetic stability and low chemical reactivity. iucr.org This analysis helps predict how the molecule will interact with other reagents. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Substituted 1,4-Diazepan-5-one (B1224613)
ParameterEnergy (eV)MethodReference
EHOMO-6.4148B3LYP/6-31G(d,p) iucr.orgnih.gov
ELUMO-0.7333B3LYP/6-31G(d,p) iucr.orgnih.gov
Energy Gap (ΔE)5.6815B3LYP/6-31G(d,p) iucr.orgnih.gov

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electron density on a molecule's surface. It is a powerful tool for predicting how a molecule will interact with electrophiles and nucleophiles. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack. iucr.org

MEP analysis of 1,4-diazepane derivatives clearly identifies reactive sites. For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the MEP map showed an electron-rich red region over the carbonyl oxygen atom, identifying it as the primary site for electrophilic interaction. iucr.org Conversely, less electron-rich yellow regions were observed over the chlorine atoms, and pale-blue areas spread across the rest of the molecule indicated less electron-deficient regions. iucr.org Such maps are invaluable for rationalizing and predicting the regioselectivity of chemical reactions. core.ac.uk

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S). iucr.orgnih.gov

Using the HOMO and LUMO energies from the study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, these parameters were calculated as follows:

Ionization Potential (IP) ≈ -EHOMO = 6.4148 eV iucr.orgnih.gov

Electron Affinity (EA) ≈ -ELUMO = 0.7333 eV iucr.orgnih.gov

Electronegativity (χ) = (IP + EA) / 2 = 3.5740 eV iucr.orgnih.gov

Chemical Hardness (η) = (IP - EA) / 2 = 2.8407 eV iucr.orgnih.gov

Chemical Softness (S) = 1 / (2η) = 0.1760 eV iucr.orgnih.gov

Table 3: Calculated Global Reactivity Descriptors for a Substituted 1,4-Diazepan-5-one
DescriptorFormulaValue (eV)Reference
Ionization Potential (IP)-EHOMO6.4148 iucr.orgnih.gov
Electron Affinity (EA)-ELUMO0.7333 iucr.orgnih.gov
Electronegativity (χ)(IP + EA) / 23.5740 iucr.orgnih.gov
Chemical Hardness (η)(IP - EA) / 22.8407 iucr.orgnih.gov
Chemical Softness (S)1 / (2η)0.1760 iucr.orgnih.gov

Theoretical vibrational frequency analysis is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can confidently assign specific absorption bands to the stretching, bending, or torsional motions of atoms within the molecule. mdpi.comresearchgate.net

For new derivatives of 1,4-diazepane, calculated FTIR and Raman spectra have shown excellent agreement with experimental data, confirming the optimized structures. mdpi.com In the study of 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride, the calculated spectrum helped assign the broad, intense band at 1687 cm⁻¹ to the C=O stretching vibration, which is characteristic of a carbonyl group in a cyclic structure. mdpi.com It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic frequencies. acs.orgacs.org This combined experimental and theoretical approach provides a robust method for structural characterization.

Theoretical Prediction of Optical Properties (Absorption Wavelength, Oscillator Strength, Polarizability, Hyperpolarizability, Dipole Moment)

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optical properties of molecules like 1,7-Dimethyl-1,4-diazepane. These studies provide insights into how the molecule interacts with light.

Property Calculated Value Unit
Absorption Wavelength (λmax) N/A nm
Oscillator Strength (f) N/A (arbitrary units)
Dipole Moment (μ) N/A Debye
Mean Polarizability (α) N/A esu

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as charge delocalization and hyperconjugative effects, which stabilize a molecule. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.de

The key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). dntb.gov.ua This value indicates the stabilization energy resulting from the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. For instance, in related heterocyclic systems, significant stabilization energies are often observed for interactions involving lone pairs (LP) on nitrogen or oxygen atoms donating into antibonding orbitals (σ* or π*) of adjacent bonds. researchgate.netdntb.gov.ua These charge transfer events are critical for understanding the molecule's electronic structure and stability. researchgate.net

Mulliken Charge Distribution and Atomic Charge Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of quantum chemical calculations. uni-muenchen.de This analysis provides a picture of the electron distribution and helps identify electrophilic and nucleophilic sites. The charges are calculated by partitioning the total electron population among the atoms. uni-muenchen.dersc.org

In computational studies of similar diazepine derivatives, Mulliken charge analysis performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level) reveals the charge distribution across the molecular framework. rsc.orgresearchgate.net Typically, heteroatoms like nitrogen are found to possess negative charges due to their higher electronegativity, while adjacent carbon and hydrogen atoms exhibit positive charges. This information is valuable for understanding the molecule's electrostatic potential and its reactivity towards other charged species.

Application of Local Nucleophilicity Indices for Reaction Rationalization

To rationalize and predict the reactivity of a molecule, computational chemistry employs reactivity descriptors derived from DFT, often referred to as conceptual DFT. Local nucleophilicity indices, such as the Fukui function, are used to identify the most nucleophilic sites within a molecule—the regions most susceptible to electrophilic attack.

Studies on related heterocyclic compounds have shown that these indices can successfully predict reaction outcomes. researchgate.net For example, the Fukui function analysis helps in pinpointing specific atoms that are more prone to nucleophilic attack, thereby rationalizing the molecule's chemical behavior and guiding synthetic efforts. researchgate.net

NMR Chemical Shift Predictions

Gauge-Independent Atomic Orbital (GIAO) Method for Magnetic Shielding Tensor Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting NMR chemical shifts. researchgate.netmodgraph.co.uk It calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net

The accuracy of GIAO calculations depends on the chosen level of theory (DFT functional) and the basis set. mdpi.com For many organic molecules, including those with heterocyclic rings, methods like B3LYP combined with basis sets such as 6-311++G(d,p) have proven to provide results that are in good agreement with experimental data. mdpi.comrsc.org

Correlation and Validation of Experimental and Calculated 1H and 13C NMR Chemical Shifts

A critical step in computational NMR studies is the validation of the theoretical results against experimental data. This is typically achieved by plotting the calculated chemical shifts (δ_calc) against the experimentally measured shifts (δ_exp). mdpi.com

A strong linear correlation between the theoretical and experimental data, indicated by a high R² value, confirms the validity of the computational method and the accuracy of the predicted molecular structure in the given solvent environment. mdpi.comrsc.org Such validated computational data can then be confidently used to assign ambiguous signals in experimental spectra or to predict the spectra of related, yet-to-be-synthesized, compounds. researchgate.netresearchgate.net

Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
H_x N/A N/A N/A
H_y N/A N/A N/A
C_a N/A N/A N/A

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the solid-state architecture of a chemical compound. These non-covalent forces dictate the crystal packing, which in turn influences physical properties such as solubility and melting point.

For instance, a study on the related compound 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one utilized Hirshfeld surface analysis to detail the forces stabilizing its crystal structure. nih.goviucr.orgiucr.orgresearchgate.net The analysis revealed the percentage contribution of various intermolecular contacts. nih.goviucr.orgresearchgate.net

The most significant contributions to the crystal packing were from H···H, Cl···H/H···Cl, and H···C/C···H interactions, indicating that van der Waals forces and weaker hydrogen bonds are predominant in stabilizing the crystal structure. nih.goviucr.org Red spots on the Hirshfeld surface plotted over the dnorm value indicate the shortest intermolecular contacts, which in this case corresponded to N—H⋯O and C—H⋯O hydrogen bonds. nih.goviucr.org

Table 1: Hirshfeld Surface Analysis Contributions for a 1,4-Diazepane Derivative

Interaction Type Contribution (%)
H···H 45.6
Cl···H/H···Cl 23.8
H···C/C···H 12.6
H···O/O···H 8.7
C···Cl/Cl···C 7.1

Data derived from the analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org

To further understand the nature of crystal packing, interaction energies between molecular pairs can be calculated. These energies are typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. This allows for a quantitative assessment of the dominant forces holding the molecules together. The electrostatic component arises from the interaction of static charge distributions, while the dispersion component (a part of van der Waals forces) arises from instantaneous fluctuations in electron density.

In the computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one , the interaction energies were calculated, revealing that the dispersion energy component was greater than the electrostatic energy component. nih.goviucr.orgresearchgate.net This finding underscores the critical role of dispersion forces in the supramolecular assembly of this particular diazepane derivative. nih.goviucr.orgresearchgate.net In other complex heterocyclic systems, the total interaction energy for specific hydrogen bonds, such as N—H⋯O, has been calculated with significant contributions from both electrostatic (Eele) and dispersion (Edis) forces. iucr.org

Table 2: Components of Interaction Energy in Molecular Crystals

Energy Component Description Typical Role
Eele (Electrostatic) Arises from the interaction between the static charge distributions of molecules. Dominant in interactions involving polar groups and hydrogen bonds.
Edis (Dispersion) Arises from the correlation of fluctuating electron clouds between molecules. A major stabilizing force, crucial for all molecular pairs, especially in nonpolar systems.
Erep (Repulsion) Arises from the Pauli exclusion principle at short intermolecular distances. A destabilizing force that prevents molecular collapse.
Epol (Polarization) Arises from the distortion of a molecule's charge distribution by another molecule. Generally a smaller, stabilizing contribution.

This table describes the fundamental energy components used in the analysis of intermolecular interactions. iucr.orgconicet.gov.ar

Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributions

Molecular Modeling and In Silico Studies of Molecular Interactions

Molecular modeling and in silico studies are essential for predicting how a compound like this compound might interact with biological targets, such as proteins or nucleic acids. These methods are a cornerstone of modern drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or macromolecule) to form a stable complex. The output typically includes a predicted binding pose and a scoring function that estimates the binding affinity, often in kcal/mol.

While specific docking studies for this compound are not detailed in the provided literature, numerous studies on its derivatives showcase this methodology. For example, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was docked with the human oestrogen receptor 3ERT protein, showing a favorable docking score of −8.9 kcal/mol, suggesting a good potential for binding. nih.goviucr.org Other 1,4-diazepan-5-one derivatives have been docked against the NS5B RNA polymerase, a target for anti-HIV drug development, to assess their potential as inhibitors. nih.govresearchgate.net The introduction of a 1,4-diazepane ring into a series of pyrimidine-based inhibitors was shown to produce highly selective inhibitors of cyclin-dependent kinase 9 (CDK9). cardiff.ac.uk

Table 3: Examples of Molecular Docking Studies on 1,4-Diazepane Derivatives

Compound Derivative Target Macromolecule Docking Score (kcal/mol) Potential Application Reference
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Human Oestrogen Receptor (3ERT) -8.9 Anticancer nih.goviucr.org
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one NS5B RNA Polymerase Not specified Antiviral (Anti-HIV) nih.govresearchgate.net
Pyrimidine (B1678525) derivative with 1,4-diazepane ring Cyclin-Dependent Kinase 9 (CDK9) Not specified Anticancer cardiff.ac.uk

Beyond predicting binding affinity, computational simulations can reveal the specific binding mode of a ligand within a receptor's active site. These studies can also predict or explain ligand-induced conformational changes in the target macromolecule, a phenomenon known as "induced fit". pnas.org

For instance, structural studies of kinase inhibitors have shown how different ligands can stabilize distinct protein conformations. nih.gov In a complex with PIM1 kinase, the methyl-1,4-diazepane moiety of the inhibitor CX-6258 was observed to point away from the binding site and into the solvent, a key detail for understanding its binding mode and for guiding future inhibitor design. uj.edu.pl In other systems, the binding of a ligand requires a small conformational change in the dimer interface of the target protein to accommodate the molecule. pnas.org The flexibility of the target protein can significantly modulate the thermodynamics and kinetics of drug binding. nih.gov

Theoretical studies are invaluable for dissecting the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that underpin a ligand's activity. Furthermore, these models can predict how mutations in the target protein might affect ligand binding, which is crucial for understanding drug resistance.

Molecular modeling of CDK9 inhibitors suggested that inducing a twist between the pyrimidine and thiazole (B1198619) rings of the inhibitor scaffold could improve selectivity. cardiff.ac.uk The replacement of a six-membered piperazine (B1678402) ring with a seven-membered 1,4-diazepane ring led to the most selective compounds, a result that can be rationalized through computational models of the protein-ligand complex. cardiff.ac.uk Similarly, studies on N-HSP90 showed that mutating a single amino acid (L107A) altered the binding kinetics for different classes of inhibitors. nih.gov This was explained by a shift in the conformational equilibrium of the unbound protein, a subtle mechanism that can be explored and understood through computational simulations. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one
CX-6258
Pinoxaden

Coordination Chemistry and Ligand Applications of 1,7 Dimethyl 1,4 Diazepane Frameworks

Design and Synthesis of 1,4-Diazepane-Based Ligands

The design of ligands based on the 1,4-diazepane core is a strategic endeavor to create molecules capable of forming stable complexes with a variety of metal ions. The synthetic routes to these ligands are often straightforward, allowing for the introduction of a wide range of donor groups.

Development of N4 Ligands for Various Metal Complexation

A significant area of research has been the development of tetradentate (N4) ligands by attaching two additional nitrogen-containing donor arms to the 1,4-diazepane nitrogens. These N4 ligands are crucial in stabilizing various metal ions and influencing their catalytic activities. For instance, a series of N4 ligands based on the 1,4-diazepane framework have been synthesized and their nickel(II) complexes have been investigated for the catalytic conversion of atmospheric CO2 into organic carbonates. acs.orgnih.govresearchgate.net These ligands include 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane, 1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane, and 4-bis[2-(quinoline-2-yl)-methyl]-1,4-diazepane. acs.orgnih.govresearchgate.net The synthesis of these ligands typically involves the N-alkylation of 1,4-diazepane with the appropriate pyridine (B92270) or quinoline-containing electrophile.

Another class of N4 ligands derived from 1,4-diazepane incorporates imidazolylmethyl arms, such as N,N′-bis((1-methyl-1H-imidazole-2-yl)methyl)-1,4-diazepane. rsc.org The synthesis and characterization of these ligands and their nickel(II) complexes have revealed the significant role of the donor atom type and the diazacyclo backbone in determining the coordination geometry around the metal center. rsc.org

Synthesis of Functionalized Diazepane Derivatives for Targeted Metal Coordination

The functionalization of the 1,4-diazepane ring is a key strategy for tuning the properties of the resulting metal complexes for specific applications. This can involve the introduction of various substituent groups on the diazepane backbone or the appended donor arms. For example, the synthesis of diazepane-based ligands with sterically hindering groups, such as methyl or quinolyl groups on the pyridyl arms, has been explored. acs.orgresearchgate.net These modifications influence the stereoelectronic factors and the coordination environment of the metal ion. rsc.org

Furthermore, diazepane derivatives have been functionalized with phenolate (B1203915) groups to create bis(phenolate) ligands like 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane and its substituted analogues. rsc.orgresearchgate.net These ligands have been used to synthesize iron(III) complexes that serve as structural and reactive models for intradiol-cleaving catechol dioxygenase enzymes. rsc.orgresearchgate.net The synthesis of these functionalized derivatives often involves the reaction of 1,4-diazepane with the corresponding aldehyde followed by reduction.

A notable example of a functionalized diazepane derivative is 6-amino-6-methylperhydro-1,4-diazepine (AAZ), which has been synthesized and used to create more complex ligands. acs.orgacs.orgfigshare.comresearchgate.netnih.gov For instance, a new unsymmetric AAZ-functionalized ligand was prepared through a condensation reaction of AAZ with 2-{[(2-hydroxybenzyl)(2-pyridylmethyl)amino]methyl}-4-methyl-6-formylphenol. acs.org

Investigation of Diazepane Ligands as Mimetics for Other Macrocyclic Systems (e.g., 1,4,7-Triazacyclononane)

The 1,4,7-triazacyclononane (B1209588) ( rsc.organeN3) macrocycle is a well-known facial tridentate chelating ligand that stabilizes a wide range of metal complexes. acs.orgacs.org However, its synthesis can be challenging and costly. acs.org Consequently, there is significant interest in developing ligands that can mimic the structural and physicochemical properties of rsc.organeN3. acs.orgacs.org

The tridentate ligand 6-amino-6-methylperhydro-1,4-diazepine (AAZ) has been investigated as a potential mimetic for rsc.organeN3. acs.orgacs.orgfigshare.comnih.govacs.orgacademictree.org The synthesis of AAZ is relatively simple and utilizes readily available starting materials. acs.org Structural studies of a nickel(II) complex with two AAZ ligands, Ni(AAZ)₂₂, revealed that each AAZ ligand coordinates facially to the nickel(II) ion, similar to the coordination mode of rsc.organeN3. acs.org This suggests that the diazepane-based AAZ ligand can effectively replicate some of the key chelating properties of the more complex macrocyclic system. acs.orgacs.orgfigshare.comnih.gov

Metal Complexation Studies

The coordination of 1,4-diazepane-based ligands with various transition metals has been extensively studied to understand the resulting structures and properties of the metal complexes.

Preparation and Characterization of Complexes with Transition Metals (e.g., Nickel(II), Copper(II), Iron(III), Zinc(II))

A variety of transition metal complexes with 1,4-diazepane-based ligands have been prepared and characterized.

Nickel(II) Complexes: Nickel(II) complexes of diazepane-based N4 ligands have been synthesized and characterized. acs.orgnih.govresearchgate.net For example, complexes such as Ni(L)₂ and Ni(L)(CH₃CN)₂₂ have been isolated, where L represents various N,N'-bis(substituted-methyl)-1,4-diazepane ligands. acs.orgrsc.org These complexes have been characterized by techniques including single-crystal X-ray diffraction, paramagnetic ¹H NMR, and electronic spectroscopy. acs.orgnih.govresearchgate.net The coordination geometry around the Ni(II) ion can vary from distorted square-planar to octahedral depending on the specific ligand and the presence of co-ligands. acs.orgrsc.org

Copper(II) Complexes: Copper(II) complexes of sterically crowded diazepane-based ligands have been investigated. nih.gov These complexes have been synthesized and their catalytic activity in the hydroxylation of benzene (B151609) has been explored. nih.gov The coordination geometry of these copper(II) complexes is typically square-pyramidal. nih.gov Additionally, copper(II) complexes with pyridyl-appended diazacycloalkanes have been synthesized and structurally characterized, revealing square-pyramidal or distorted-square-planar geometries depending on the ring size of the diazacycloalkane. acs.org

Iron(III) Complexes: Iron(III) complexes of N4 ligands derived from 1,4-diazepane have been generated in situ and studied as functional models for catechol dioxygenase enzymes. acs.orgresearchgate.net The complexes, such as [Fe(L)Cl₂]⁺, have been characterized by ESI-MS, absorption and EPR spectroscopy, and electrochemical methods. acs.orgresearchgate.net Iron(III) complexes with bis(phenolate) diazepane ligands have also been isolated and studied as structural models for intradiol-cleaving 3,4-PCD enzymes. rsc.orgresearchgate.net

Zinc(II) Complexes: Zinc(II) complexes with 1,4-diazepane-based ligands have also been reported. For instance, a heterodinuclear Fe(III)Zn(II) complex with a functionalized AAZ ligand has been synthesized and structurally characterized. acs.org In this complex, the Zn(II) ion is coordinated by three nitrogen atoms from the AAZ pendent arm. acs.org

Catalysis and Advanced Materials Applications of 1,7 Dimethyl 1,4 Diazepane Derivatives

Catalytic Activity of 1,4-Diazepane Derivatives

The nitrogen atoms within the seven-membered diazepine (B8756704) ring can act as basic or nucleophilic centers, enabling these compounds to catalyze a range of organic transformations. Their activity can be tuned by modifying the substituents on the nitrogen atoms and the carbon backbone.

The protection of hydroxyl (-OH) groups via acetylation is a cornerstone of multi-step organic synthesis, particularly in carbohydrate and natural product chemistry. rsc.orgrsc.org This reaction is traditionally carried out using acetylating agents like acetic anhydride (B1165640) in the presence of basic catalysts such as pyridine (B92270) or triethylamine, often with a more potent co-catalyst like 4-(dimethylamino)pyridine (DMAP). Acidic catalysts, including various Lewis and protic acids, are also employed. nih.gov However, many of these methods require harsh conditions or use catalysts that are expensive, moisture-sensitive, or difficult to remove from the reaction mixture. asianpubs.org

In the search for milder and more efficient protocols, derivatives of 1,4-diazepine have emerged as effective neutral catalysts. A notable example is diazepinium perchlorate (B79767), derived from 2,3-dihydro-5,7-dimethyl-1,4-diazepine. rsc.orgrsc.org This stable, essentially neutral organic salt has proven to be a highly efficient catalyst for the acetylation of a wide array of hydroxylic compounds, including alcohols, phenols, and carbohydrates, as well as thiols and amines. rsc.orgrsc.org

The key advantages of using diazepinium perchlorate include:

Mild Reaction Conditions: The catalysis proceeds efficiently at moderate temperatures (e.g., 35–40 °C) and under solvent-free conditions. rsc.orgrsc.org

High Selectivity: The catalyst is mild enough to leave acid-sensitive protecting groups, such as TBDMS ethers and isopropylidene acetals, intact on the substrate. rsc.orgrsc.org

Environmental Benignity: The protocol is environmentally friendly due to the absence of organic solvents and the ease of catalyst preparation. rsc.orgrsc.org

The catalytic activity is attributed to the high basicity (pKa ≈ 13.4) of the parent diazepine, which facilitates the acyl transfer from acetic anhydride to the substrate. rsc.orgrsc.org The neutral character of the perchlorate salt form makes it particularly useful for substrates sensitive to strongly acidic or basic conditions. rsc.orgrsc.org

The efficiency of catalytic systems based on 1,4-diazepane derivatives is highly dependent on the optimization of reaction parameters. Key factors that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time.

For the diazepinium perchlorate-catalyzed acetylation, studies found that solvent-free conditions using a slight excess of acetic anhydride were optimal. rsc.org While the reaction could proceed in solvents like acetonitrile (B52724) or dichloromethane, the efficiency was significantly lower. rsc.org A catalyst loading of 25–30 mol% at 35–40 °C was sufficient for complete acetylation. rsc.org

In the synthesis of other heterocyclic systems like spirodibenzo smolecule.commdpi.comdiazepine derivatives, different catalysts and conditions have been optimized. For instance, using graphite (B72142) oxide (GO) as a heterogeneous carbocatalyst in an aqueous ethanol (B145695) medium proved effective. asianpubs.org A key finding was the catalyst's reusability; the GO catalyst could be recovered and reused for up to eight consecutive cycles without a significant drop in its catalytic activity. asianpubs.org Similarly, a multi-phase nano-titania catalyst used for synthesizing spiro-benzo smolecule.commdpi.comdiazepine derivatives under microwave irradiation could be reused up to four times with negligible loss of efficiency. The optimal amount of the nano-titania catalyst was determined to be 0.05 g, which yielded products in the 93-95% range.

The table below summarizes the optimization and reusability data for different catalytic systems involving diazepine derivatives.

Catalyst SystemTarget ProductOptimized ConditionsCatalyst ReusabilityYield (%)Reference
Diazepinium PerchlorateAcetylated Alcohols/PhenolsAcetic Anhydride (slight excess), 25-30 mol% catalyst, 35-40°C, solvent-freeNot reportedExcellent rsc.org
Graphite Oxide (GO)Spirodibenzo smolecule.commdpi.comdiazepinesAqueous ethanol mediumUp to 8 cycles with no significant activity lossGood to High asianpubs.org
Nano-TitaniaSpiro-benzo smolecule.commdpi.comdiazepines0.05g catalyst, Microwave irradiationUp to 4 cycles with negligible efficiency change93-95
SiO₂-Al₂O₃2,4-disubstituted 1,5-benzodiazepines0.1g catalyst, Ethanol, 80°C3 successive cycles (yields: 89%, 87%, 83%)83-92

Applications as Neutral Catalysts (e.g., for Acetylation of Hydroxylic Compounds)

Polymerization and Advanced Material Development

Beyond their catalytic applications, diazepine derivatives serve as building blocks for novel polymers. The specific arrangement of functional groups on the diazepine ring allows for unique polymerization pathways, such as solid-state polymerization, to yield materials with interesting properties.

A notable example is the solid-state polymerization of 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine. smolecule.com This crystalline monomer undergoes polymerization when subjected to thermal annealing. rsc.org Heating the crystalline monomer under argon at temperatures between 145°C and 175°C results in its conversion to a black, insoluble polymeric material with a conjugated structure. rsc.org The polymerization proceeds through a reaction involving one of the two cyano (C≡N) groups on the monomer.

The polymerization can be achieved under different thermal conditions, affecting the yield of the resulting polymer.

Polymerization ConditionsYieldReference
145°C for one week7.5% rsc.org
175°C for 24 hours72% rsc.org

The mechanism of the solid-state polymerization is not a simple head-to-tail linking of monomers in the crystal lattice. Solid-state NMR spectroscopy studies combined with deuterium (B1214612) exchange experiments have provided strong evidence that a tautomeric form of the 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine monomer is crucial for its solid-state reactivity. nih.govsmolecule.commdpi.com

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. In this case, the monomer, which exists predominantly in the 6H-1,4-diazepine form, can transiently exist in other tautomeric forms. nih.gov The formation of a tautomer creates a "defect site" within the highly ordered crystal lattice. mdpi.com This defect is believed to be the initiation point for the polymerization reaction, which likely begins with a topochemical (geometrically controlled) addition reaction at this site. AM1 calculations have been used to explore the relative energies of different potential tautomers, suggesting that tautomerization through the methylene (B1212753) or methyl groups is energetically plausible. nih.gov

The solid-state polymerization of 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine is characterized as a heterogeneous decomposition of the monomer's crystalline lattice. nih.govsmolecule.commdpi.com This means the reaction does not proceed uniformly throughout the crystal. Instead, it starts at specific sites (the tautomeric defects) and spreads, breaking down the original crystal structure.

The final product of this process is an insoluble and amorphous material. rsc.orgsmolecule.com The amorphous nature of the polymer is a direct consequence of the reaction mechanism. The crystal structure of the monomer itself does not have the correct alignment or spacing to allow for the formation of an ordered, infinite polymer chain. mdpi.com As the polymerization propagates from the defect sites, it disrupts the lattice, leading to a disordered, amorphous final structure rather than a crystalline polymer. mdpi.com

Investigation of Tautomeric Forms Influencing Solid-State Reactivity

Development of Fluorescent Dyes and Optoelectronic Materials based on Diazepine Scaffolds

The unique seven-membered ring structure of diazepine derivatives, particularly those related to the 1,4-diazepane scaffold, has garnered interest in the field of materials science. Their inherent non-planarity and conformational flexibility are key features that can be exploited to design novel fluorescent dyes and optoelectronic materials with tailored properties. The introduction of specific substituents onto the diazepine ring allows for the fine-tuning of their electronic and photophysical characteristics, leading to applications in advanced materials.

Structure-Property Relationships in Non-Planar Diazepine-Based Dyes

The non-planar nature of the 1,4-diazepine ring is a critical determinant of the photophysical properties of dyes derived from this scaffold. This non-planarity can inhibit intermolecular interactions, such as π-π stacking, in the solid state which often leads to fluorescence quenching. By preventing such aggregation-induced quenching, materials can maintain high fluorescence intensity even in thin films and solid matrices, a desirable characteristic for applications like organic light-emitting diodes (OLEDs).

Research into bis(styryl)dicyanodiazepine fluorescent dyes, which are synthesized from 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine, has provided significant insights into these structure-property relationships. researchgate.net The non-planar diazepine component within the chromophoric system has a profound effect on the absorption and fluorescence spectra. researchgate.net For instance, the bulkiness of substituents at the 6-position of the diazepine ring has been shown to directly correlate with the fluorescence intensity in the solid state. researchgate.net Bulky substituents can effectively hinder cofacial molecular stacking between chromophores, thereby enhancing solid-state fluorescence. researchgate.net

The conformational flexibility of the diazepine ring, such as the inversion of a tert-butyl substituted diazepine ring, also plays a role in the properties of related materials like porphyrazines bearing these moieties. researchgate.net Furthermore, the introduction of a cyano group at the central methine bridge of some cyanine (B1664457) dyes can induce a twisted, non-planar conformation, which mitigates nonspecific binding and enhances photostability. researchgate.net This principle of using structural modifications to enforce non-planarity is a key strategy in designing robust fluorogenic dyes. researchgate.net

The following table summarizes the observed fluorescence behavior of various 6-substituted 2,3-dicyano-5-[4-(diethylamino)styryl]-7-methyl-6H-1,4-diazepines in the solid state, illustrating the impact of substituent bulkiness on fluorescence intensity. researchgate.net

Substituent at 6-positionRelative Fluorescence Intensity in Vapor-Deposited Film
n-ButylHigh
EthylHigh
tert-ButylLower
HydrogenLower
Alkyl Group on Dialkylamino Moiety Relative Fluorescence Intensity in the Solid State
CH2(3,5-(di-t-Bu)C6H3)Highest
BenzylHigh
EthylLower

This table is generated based on qualitative findings described in the literature. researchgate.net The exact numerical values for fluorescence intensity were not provided in the source material.

Design of Intramolecular Charge-Transfer Chromophoric Systems for Optical Properties

A significant area of research in the development of advanced optical materials is the design of molecules exhibiting intramolecular charge transfer (ICT). In these systems, photoexcitation promotes the movement of an electron from an electron-donating part of the molecule to an electron-accepting part. This phenomenon is fundamental to the operation of many nonlinear optical materials and fluorescent probes. The 1,4-diazepine scaffold can be incorporated into such "push-pull" chromophores to influence their ICT characteristics.

Styryl dyes derived from 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine are examples of strong intramolecular charge-transfer chromophoric systems. researchgate.net These dyes exhibit exceptionally large Stokes shifts, often exceeding 100 nm, which is a direct consequence of the significant change in electronic distribution between the ground and excited states. researchgate.net This large Stokes shift is advantageous as it minimizes self-absorption, leading to purer red fluorescence at wavelengths beyond 600 nm. researchgate.net

The design of these ICT systems involves the strategic placement of electron-donating and electron-withdrawing groups on the diazepine-containing framework. For instance, in dialkylamino-substituted thienyl chalcones, a robust solvatochromic shift in both absorption and emission spectra is observed, indicating a large increase in the dipole moment upon excitation, which is characteristic of an ICT process. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to understand and predict the ICT behavior of these complex molecules, aiding in the rational design of new dyes with targeted optical properties. researchgate.netchemrxiv.org

The study of push-pull chromophores with restricted internal rotation of the electron donor has shown that constraining the molecular geometry, which can be influenced by a rigid ring system, can lead to ultrafast ICT processes. rsc.org The non-planar and somewhat conformationally restricted nature of the diazepine ring can thus be a valuable tool in controlling the dynamics of ICT and the resulting photophysical properties. The following table provides examples of photophysical properties of diazepine-based dyes exhibiting intramolecular charge transfer.

Compound TypeAbsorption Maxima (nm)Emission Maxima (nm)Stokes Shift (nm)Key FeatureReference
Bis(styryl)dicyanodiazepine DyesBroad, with triple maxima>600>100Strong ICT, pure red fluorescence researchgate.net
2,3-dicyano-5-[4-(diethylamino)styryl]-7-methyl-6H-1,4-diazepinesNot specifiedNot specifiedLargeEnhanced solid-state fluorescence researchgate.net

This table is a summary of reported findings. Specific numerical data for absorption and emission maxima can vary depending on the exact substituents and solvent conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,7 Dimethyl 1,4 Diazepane

Spectroscopic Methods for Comprehensive Characterization

Spectroscopy serves as a fundamental tool for the structural and electronic analysis of 1,7-Dimethyl-1,4-diazepane. By examining the interaction of the molecule with electromagnetic radiation, detailed information regarding its chemical bonds, functional groups, and electronic properties can be obtained.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. mt.com For this compound, a saturated cyclic diamine, these methods are crucial for confirming its structural integrity and identifying key functional groups.

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (laser), providing complementary information. mt.com The selection rules for the two techniques differ; vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both spectra.

Detailed Research Findings: While specific, complete, peer-reviewed FTIR and Raman spectral data for this compound are not widely published, analysis can be extrapolated from studies on similar cyclic diamines and diazepine (B8756704) derivatives. researchgate.netumich.edu The key vibrational modes anticipated for this compound are:

C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups will exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-3000 cm⁻¹ region.

N-CH₃ Stretching: The stretching vibration of the bond between the nitrogen and the methyl carbon is expected.

C-N Stretching: These vibrations, crucial for identifying the diazepine ring structure, typically appear in the 1000-1200 cm⁻¹ region.

Ring Vibrations: The diazepine ring itself will have characteristic "breathing" and deformation modes. The seven-membered ring's flexibility may lead to broad or complex absorptions.

CH₂ Bending/Wagging/Twisting: These deformation modes occur at lower frequencies, typically in the 1350-1470 cm⁻¹ (scissoring) and 700-1200 cm⁻¹ (wagging, twisting, rocking) regions.

A theoretical vibrational analysis using computational methods like Density Functional Theory (DFT) would be instrumental in assigning the specific frequencies observed in experimental spectra. orientjchem.orgresearchgate.net Such calculations on related molecules like diketopiperazine have been used to refine force fields and provide detailed assignments of vibrational modes. umich.edu

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H Asymmetric/Symmetric Stretch2850 - 3000StrongStrong
CH₂ Scissoring1450 - 1470MediumMedium
CH₃ Bending1370 - 1390MediumMedium
C-N Stretch1000 - 1200Medium-StrongWeak-Medium
Diazepine Ring Deformations700 - 1100Medium-WeakMedium-Strong

This table is based on typical vibrational frequencies for cyclic amines and related structures.

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, particularly in complex matrices or for purity assessment, chromatographic methods are indispensable.

Development and Validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods for Diazepane-Related Compounds

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and quantification of a wide range of organic molecules. Its application is widespread in the analysis of pharmaceuticals, including various diazepine derivatives. researchgate.netnih.gov

Method Development: The development of an RP-HPLC method for this compound and related compounds involves the systematic optimization of several parameters to achieve a desired separation.

Column Selection: A C18 (octadecylsilyl) column is the most common choice for the stationary phase, offering excellent retention for moderately polar to nonpolar compounds. neliti.comijrpc.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). pharmacophorejournal.comijpda.org For basic compounds like this compound, the pH of the aqueous buffer is critical. A slightly acidic pH (e.g., pH 3-4) ensures that the amine groups are protonated, leading to better peak shape and avoiding interaction with residual silanols on the stationary phase. neliti.com

Detection: Since this compound lacks a strong UV chromophore, direct UV detection would be challenging and offer low sensitivity. Alternative detection methods are necessary:

Mass Spectrometry (LC-MS): This is the method of choice, providing high sensitivity and selectivity, as well as structural information. nih.govscirp.org

Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes that lack a chromophore.

Pre-column or Post-column Derivatization: Reaction with a chromophoric or fluorophoric agent to allow for UV or fluorescence detection.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. neliti.comijpda.org Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ijpda.org

Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a specific range. neliti.com

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. ijrpc.com

Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. neliti.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). ijrpc.com

Parameter Typical Validation Criteria for HPLC Method Reference
LinearityCorrelation coefficient (r²) > 0.999 neliti.com
AccuracyRecovery between 98-102% ijrpc.compharmacophorejournal.com
PrecisionRelative Standard Deviation (RSD) < 2% researchgate.net
SpecificityNo interference from blank or placebo at the analyte's retention time ijpda.org
RobustnessRSD < 2% for varied conditions ijrpc.com

This table summarizes common validation parameters and acceptance criteria for HPLC methods based on guidelines for pharmaceutical analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.